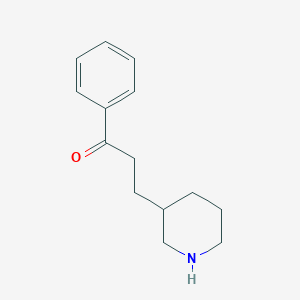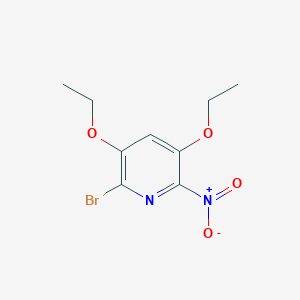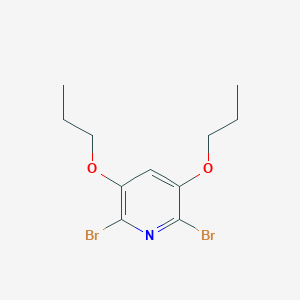![molecular formula C18H14ClN5OS B289914 1-[3-Amino-9-(4-chlorophenyl)-4-imino-7-methyl-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl]ethanone](/img/structure/B289914.png)
1-[3-Amino-9-(4-chlorophenyl)-4-imino-7-methyl-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-Amino-9-(4-chlorophenyl)-4-imino-7-methyl-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl]ethanone is a chemical compound that has gained significant attention in scientific research due to its potential biomedical applications. It is a heterocyclic compound that belongs to the class of pyrimidines and contains a thieno ring fused to it.
Mechanism of Action
The mechanism of action of 1-[3-Amino-9-(4-chlorophenyl)-4-imino-7-methyl-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl]ethanone involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. It also inhibits the activity of protein kinase B (AKT), a signaling pathway that is often upregulated in cancer cells. By inhibiting these enzymes and pathways, 1-[3-Amino-9-(4-chlorophenyl)-4-imino-7-methyl-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl]ethanone can reduce inflammation and induce apoptosis in cancer cells.
Biochemical and Physiological Effects
1-[3-Amino-9-(4-chlorophenyl)-4-imino-7-methyl-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl]ethanone has several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, which are often upregulated in inflammatory conditions. It also induces apoptosis in cancer cells by activating caspase enzymes and disrupting the mitochondrial membrane potential. Additionally, it has been found to have a low toxicity profile, making it a potential candidate for drug development.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[3-Amino-9-(4-chlorophenyl)-4-imino-7-methyl-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl]ethanone in lab experiments include its high yield and purity, as well as its potential biomedical applications. However, its limitations include its relatively low solubility in water, which can make it difficult to use in some experiments. Additionally, further studies are needed to determine its long-term toxicity and potential side effects.
Future Directions
There are several future directions for research on 1-[3-Amino-9-(4-chlorophenyl)-4-imino-7-methyl-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl]ethanone. One potential direction is the development of new drugs based on its structure and mechanism of action. Another direction is the optimization of its synthesis method for even higher yield and purity. Additionally, further studies are needed to determine its potential use as an antibiotic and to investigate its long-term toxicity and potential side effects. Overall, 1-[3-Amino-9-(4-chlorophenyl)-4-imino-7-methyl-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl]ethanone shows great promise for biomedical applications and warrants further research.
Synthesis Methods
The synthesis of 1-[3-Amino-9-(4-chlorophenyl)-4-imino-7-methyl-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl]ethanone involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then reacted with 2-acetylpyridine and ammonium acetate to form the final product. The synthesis method of 1-[3-Amino-9-(4-chlorophenyl)-4-imino-7-methyl-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl]ethanone has been optimized for high yield and purity, making it suitable for use in scientific research.
Scientific Research Applications
1-[3-Amino-9-(4-chlorophenyl)-4-imino-7-methyl-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl]ethanone has been extensively studied for its potential biomedical applications. It has been found to possess anti-inflammatory, antitumor, and antimicrobial properties. Several studies have shown that 1-[3-Amino-9-(4-chlorophenyl)-4-imino-7-methyl-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl]ethanone can inhibit the growth of cancer cells and induce apoptosis. It has also been found to have antibacterial activity against various strains of bacteria, making it a potential candidate for the development of new antibiotics.
properties
Molecular Formula |
C18H14ClN5OS |
|---|---|
Molecular Weight |
383.9 g/mol |
IUPAC Name |
1-[5-amino-13-(4-chlorophenyl)-6-imino-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-12-yl]ethanone |
InChI |
InChI=1S/C18H14ClN5OS/c1-8-12(9(2)25)13(10-3-5-11(19)6-4-10)14-15-16(26-18(14)23-8)17(20)24(21)7-22-15/h3-7,20H,21H2,1-2H3 |
InChI Key |
FYGHUGYNHCIYAX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C2C3=C(C(=N)N(C=N3)N)SC2=N1)C4=CC=C(C=C4)Cl)C(=O)C |
Canonical SMILES |
CC1=C(C(=C2C3=C(C(=N)N(C=N3)N)SC2=N1)C4=CC=C(C=C4)Cl)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![8-Ethyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B289839.png)
![[3-(Hydroxymethyl)-2,6-dimethylpyridin-4-yl]methanol](/img/structure/B289842.png)
![3-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-quinoxalinone](/img/structure/B289843.png)
![methyl 7-methoxy-3a-methyl-3-oxo-3,3a,4,5-tetrahydro-2H-cyclopenta[a]naphthalene-1-carboxylate](/img/structure/B289845.png)
![5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one](/img/structure/B289849.png)
![8-methoxy-12a-methyl-2,3,4,4a,5,11,12,12a-octahydro-1H-naphtho[1,2-c]thiochromen-1-one](/img/structure/B289853.png)

![3-(1,5-Dimethylhexyl)-3a,5b-dimethyltetradecahydrocyclopenta[a]fluorene-8,10-dione](/img/structure/B289855.png)

![4,4,10,13-tetramethyl-3-oxo-2,3,4,5,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate](/img/structure/B289857.png)